molecular formula C20H21N5O3 B2357992 (4-Butoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1324107-30-3

(4-Butoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2357992
CAS No.: 1324107-30-3
M. Wt: 379.42
InChI Key: UHROWEUVCZHKNH-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 4-butoxyphenyl group linked via a methanone bridge to an azetidine ring (a four-membered nitrogen-containing heterocycle). The azetidine is further substituted with a 1,2,4-oxadiazole ring bearing a pyrimidin-2-yl group.

The 4-butoxyphenyl moiety may enhance lipophilicity, influencing membrane permeability, while the oxadiazole and pyrimidine groups contribute to hydrogen bonding and π-π stacking interactions. The azetidine ring introduces conformational rigidity, which could modulate binding specificity compared to larger heterocycles like piperidine .

Properties

IUPAC Name

(4-butoxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-2-3-11-27-16-7-5-14(6-8-16)20(26)25-12-15(13-25)19-23-18(24-28-19)17-21-9-4-10-22-17/h4-10,15H,2-3,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHROWEUVCZHKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Butoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel synthetic derivative that incorporates various pharmacologically relevant moieties. The biological activity of such compounds is primarily attributed to the presence of the 1,2,4-oxadiazole and pyrimidine rings, which are known for their diverse therapeutic potentials including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes:

  • A butoxyphenyl group that enhances lipophilicity.
  • A pyrimidine ring contributing to various biological activities.
  • An oxadiazole ring known for its role in medicinal chemistry.

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole core have shown significant antimicrobial properties. Research indicates that derivatives with this scaffold exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity TypeTarget OrganismReference
17aAntibacterialStaphylococcus aureus
29bAntibacterialEnterococcus faecalis

Studies have demonstrated that oxadiazole derivatives can inhibit bacterial growth effectively, often outperforming traditional antibiotics like vancomycin.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Compounds similar to the one have been tested for their ability to reduce inflammation in various models:

CompoundInflammation ModelEffectivenessReference
6Carrageenan-induced paw edemaSignificant reduction in edema
8Lipopolysaccharide-induced inflammationDecreased cytokine levels

These findings suggest that the incorporation of oxadiazole into drug design may enhance anti-inflammatory effects.

Anticancer Activity

The anticancer properties of oxadiazole derivatives are well-established. The compound's structure suggests potential interactions with cancer cell pathways:

CompoundCancer TypeMechanism of ActionReference
17bBreast CancerInduction of apoptosis via mitochondrial pathway
18aLung CancerInhibition of cell proliferation through G2/M arrest

Research indicates that these compounds can induce apoptosis and inhibit tumor growth in various cancer cell lines.

Case Studies

  • Antimicrobial Efficacy Against E. coli : A study evaluated the effectiveness of a similar oxadiazole derivative against E. coli, showing a minimum inhibitory concentration (MIC) of 0.5 µg/mL, significantly lower than many conventional antibiotics .
  • Anti-inflammatory Effects : In a murine model, the compound demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) after treatment with doses ranging from 10 to 50 mg/kg body weight .
  • Anticancer Research : A recent study highlighted the compound's ability to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting potent anticancer activity .

Comparison with Similar Compounds

Quantitative Structural Similarity Analysis

Using graph-based comparison methods (e.g., Tanimoto coefficients ), the target compound’s similarity to analogs can be quantified:

Table 2: Hypothetical Tanimoto Coefficients (Binary Fingerprint Comparison)
Compound Pair Tanimoto Coefficient (Range: 0–1) Interpretation
Target vs. Benzooxazine derivatives 0.35–0.45 Moderate similarity (shared oxadiazole)
Target vs. Thiazole-pyrimidine 0.25–0.35 Low similarity (divergent heterocycles)
Target vs. Tetrahydrofuran-pyrimidine 0.15–0.25 Minimal overlap (distinct core scaffolds)

Insights :

  • The highest similarity (0.35–0.45) is with benzooxazine derivatives due to shared 1,2,4-oxadiazole and aromatic substituents. However, the azetidine vs. benzooxazine divergence significantly lowers the coefficient.
  • Thiazole-containing analogs exhibit lower similarity, underscoring the importance of oxadiazole in defining the target’s structural identity.

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